5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide
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Description
5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C17H19ClF3N3O3S2 and its molecular weight is 469.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets, potentially including enzymes, receptors, or ion channels
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving covalent bonding, hydrogen bonding, or hydrophobic interactions . The presence of the methoxyimino group suggests that it may act as a nucleophile, potentially leading to the formation of covalent bonds with its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on its structure, it is plausible that it could interfere with pathways involving its potential targets
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential targets and mode of action, it is likely that it induces changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment
Properties
IUPAC Name |
5-[(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethyl]-N,N-diethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O3S2/c1-4-24(5-2)29(25,26)15-7-6-14(28-15)12(10-23-27-3)16-13(18)8-11(9-22-16)17(19,20)21/h6-10,12H,4-5H2,1-3H3/b23-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSKFQNJKJFHMW-AUEPDCJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(C=NOC)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(/C=N/OC)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.